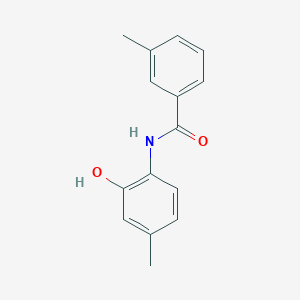

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. These compounds often contain benzamide moieties with various substitutions that can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of amines with acid chlorides or the reaction of carboxylic acids with amines or alcohols. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, other compounds such as N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs with monoclinic systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and demethylation. The metabolism of N,N-dimethylbenzamides by liver microsomes results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . These reactions are influenced by the substituents on the benzamide moiety and can provide insights into the metabolic pathways of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, Raman, and NMR are used to characterize these compounds . For example, the vibrational spectra of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were recorded and compared with theoretical calculations . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into its structure-property relationship and antitumor activity . These studies can inform the expected properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

科学的研究の応用

Environmental Studies

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, chemically similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are widely used as preservatives in consumer products, leading to their ubiquity in surface water and sediments. These compounds, including methylparaben and propylparaben, are of concern due to their weak endocrine-disrupting capabilities and persistence in the environment. Research has highlighted the need for further studies on their by-products, which may be more stable and possess higher toxicity than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Chemistry

Determining Antioxidant Activity The study of antioxidants is crucial in various fields, including food engineering and pharmaceuticals. Hydroxycinnamic acids (HCAs), structurally related to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been examined for their antioxidant activities. These studies have led to a better understanding of structure-activity relationships (SARs) and the development of more potent antioxidant molecules. Key findings suggest the importance of an unsaturated bond on the side chain and the presence of specific functional groups for enhanced activity (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Pharmacology

Antimicrobial Activity Eugenol, a compound with a hydroxyphenyl propene structure similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, has shown significant antimicrobial activity against a wide range of gram-negative and gram-positive bacteria, as well as fungi. This includes pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's broad-spectrum antimicrobial activity, including its efficacy against multi-drug resistant organisms, underscores the potential of similar compounds for therapeutic applications (Marchese et al., 2017).

Safety And Hazards

特性

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVLXLZPAOKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2541474.png)

![methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2541475.png)

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)